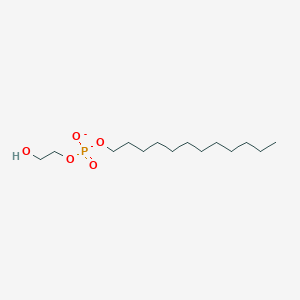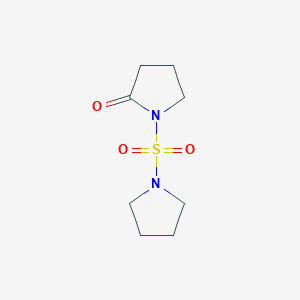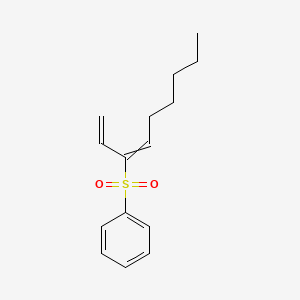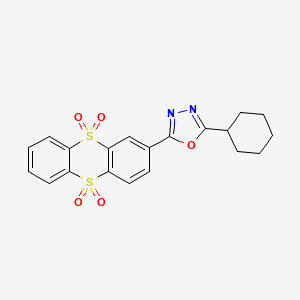
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- typically involves the condensation of appropriate aldehydes with phenols under acidic or basic conditions. One common method is the reaction of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group in the pyranone ring can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4H-Pyran-4-one, 2-(4-formylphenyl)-6-phenyl-, while reduction of the ketone group can produce 4H-Pyran-4-ol, 2-(4-hydroxyphenyl)-6-phenyl-.
科学的研究の応用
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- exerts its effects involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The phenyl groups can participate in π-π interactions with aromatic amino acids, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
4H-Pyran-4-one: Lacks the phenyl groups, resulting in different chemical properties.
2-(4-Hydroxyphenyl)-4H-pyran-4-one: Similar structure but with only one phenyl group.
6-Phenyl-4H-pyran-4-one: Similar structure but with the phenyl group at a different position.
Uniqueness
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- is unique due to the presence of both phenyl groups, which can enhance its stability and reactivity
特性
CAS番号 |
153779-69-2 |
|---|---|
分子式 |
C17H12O3 |
分子量 |
264.27 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-6-phenylpyran-4-one |
InChI |
InChI=1S/C17H12O3/c18-14-8-6-13(7-9-14)17-11-15(19)10-16(20-17)12-4-2-1-3-5-12/h1-11,18H |
InChIキー |
SHHWGGWCQIAUAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
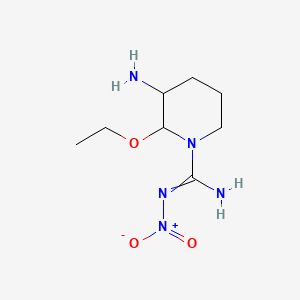
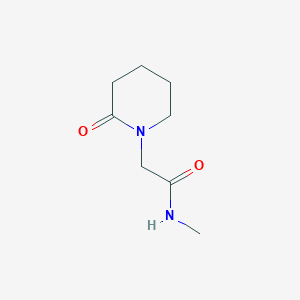
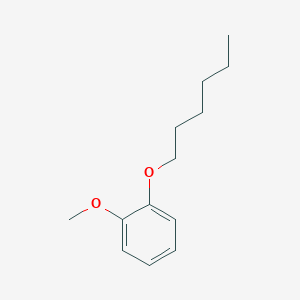
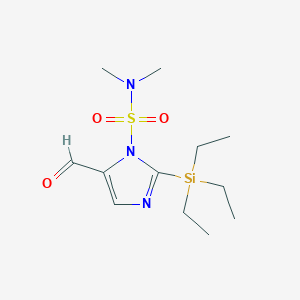
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)


![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
